molecular formula C12H20N2 B045580 3,5-Di(propan-2-yl)benzene-1,2-diamine CAS No. 112121-82-1

3,5-Di(propan-2-yl)benzene-1,2-diamine

Cat. No. B045580
M. Wt: 192.3 g/mol
InChI Key: UEYMSDNDMQRAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Di(propan-2-yl)benzene-1,2-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMB or TMB dihydrochloride and has a molecular formula of C13H22N2. TMB is a colorless solid that is soluble in water and other polar solvents.

Mechanism Of Action

The mechanism of action of TMB involves the oxidation of TMB by peroxidase in the presence of hydrogen peroxide. The reaction produces a highly reactive intermediate that reacts with oxygen to form a blue-colored product.

Biochemical And Physiological Effects

TMB has been shown to have no significant biochemical or physiological effects on the human body. However, TMB has been reported to cause skin irritation and respiratory tract irritation upon exposure.

Advantages And Limitations For Lab Experiments

TMB is a highly sensitive substrate for the detection of peroxidase activity in biological samples. TMB has a high molar absorptivity and is relatively stable, making it an ideal substrate for use in laboratory experiments. However, TMB has limited applications in the detection of other enzymes and has a low solubility in non-polar solvents.

Future Directions

1. Development of new TMB derivatives with improved solubility and sensitivity for the detection of other enzymes.
2. Investigation of the potential applications of TMB in the field of electrochemistry.
3. Development of TMB-based biosensors for the detection of various analytes in biological samples.
4. Investigation of the mechanism of action of TMB and its interaction with peroxidase.
5. Optimization of the synthesis method for TMB to improve yield and purity.
In conclusion, TMB is a versatile chemical compound that has found numerous applications in scientific research. Its potential applications in various fields make it an important compound for future research.

Synthesis Methods

The synthesis of TMB involves the reaction between 3,5-dibromoaniline and isopropylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper. The product obtained is then purified by recrystallization or column chromatography.

Scientific Research Applications

TMB has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and analytical chemistry. TMB is commonly used as a substrate for the detection of peroxidase activity in biological samples. The reaction between TMB and peroxidase produces a blue-colored product that can be measured spectrophotometrically.

properties

CAS RN

112121-82-1

Product Name

3,5-Di(propan-2-yl)benzene-1,2-diamine

Molecular Formula

C12H20N2

Molecular Weight

192.3 g/mol

IUPAC Name

3,5-di(propan-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,13-14H2,1-4H3

InChI Key

UEYMSDNDMQRAGI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)N)N)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)N)N)C(C)C

synonyms

1,2-Benzenediamine, 3,5-bis(1-methylethyl)-

Origin of Product

United States

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